Conformational Population Shift: Aβ1-6A2V Adopts a 'Turn' Configuration 3.4-Fold More Frequently Than Aβ1-6WT
All-atom explicit-solvent molecular dynamics (MD) simulations of Aβ1-6WT and Aβ1-6A2V reveal that the A2V substitution induces a significant redistribution of conformational populations. In Aβ1-6WT, the elongated coil configuration dominates at 52.6% of all sampled configurations, while the compact 'turn' state (involving Glu3-Phe4-Arg5) accounts for only ~9% (third most populated cluster). In contrast, Aβ1-6A2V shows a markedly reduced extended coil population of 32% and a dramatically increased turn configuration population of 31% (second most populated cluster), representing a 3.4-fold enrichment [1]. The stabilization of the turn configuration is attributed to the apolar Val2 sidechain interacting with the Arg5 sidechain, which stabilizes a dissociated state of the Asp1-Arg5 and Glu3-Arg5 salt bridges [1].
| Evidence Dimension | Turn conformational cluster population (MD simulation, 1.5 μs, explicit solvent, 310 K) |
|---|---|
| Target Compound Data | Aβ1-6A2V: 31% turn configuration; 32% extended coil |
| Comparator Or Baseline | Aβ1-6WT: ~9% turn configuration; 52.6% extended coil |
| Quantified Difference | 3.4-fold increase in turn population; 1.6-fold decrease in extended coil population |
| Conditions | All-atom classical MD simulations in explicit solvent under physiological conditions (310 K, 1 atm); GROMACS software with AMBER99SB-ILDN force field; 1.5 μs production runs |
Why This Matters
The turn configuration is the structural basis for heterotypic interaction with full-length AβWT that hinders oligomerization—this conformational signature is unique to the A2V variant and absent in wild-type Aβ1-6, meaning procurement of the incorrect peptide would yield a molecule lacking the essential structural feature required for anti-amyloidogenic mechanism-of-action studies.
- [1] Di Fede G, Catania M, Morbin M, Rossi G, Suardi S, Mazzoleni G, Colombo L, Cantù L, Paterlini A, Benussi L, et al. Tackling amyloidogenesis in Alzheimer's disease with A2V variants of Amyloid-β. Sci Rep. 2016;6:20949. doi:10.1038/srep20949. (Figure 1C–E; Results section: 'In silico molecular modeling of AβA2V peptide variants') View Source
